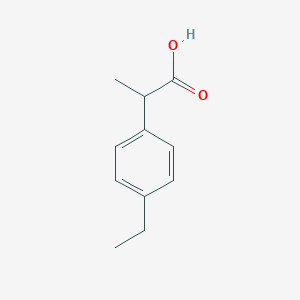

2-(4-Ethylphenyl)propansäure

Übersicht

Beschreibung

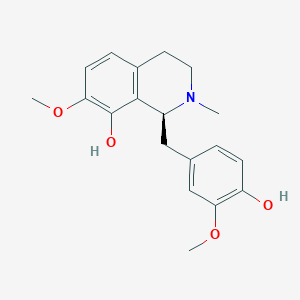

2-(4-Ethylphenyl)propanoic acid is a chemical compound that belongs to the family of phenylpropanoic acids. It is structurally related to ibuprofen and other nonsteroidal anti-inflammatory drugs (NSAIDs). The compound consists of a propanoic acid backbone with an ethyl-substituted phenyl group. While the provided papers do not directly discuss 2-(4-Ethylphenyl)propanoic acid, they do provide insights into similar compounds which can be used to infer properties and synthesis methods for the compound .

Synthesis Analysis

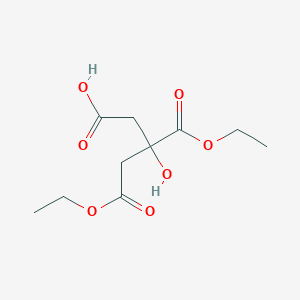

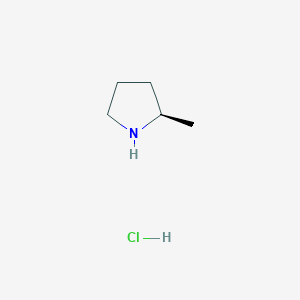

The synthesis of related compounds often involves the formation of key functional groups and the attachment of aromatic rings to a propanoic acid backbone. For instance, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involves the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation and further reactions . This suggests that a similar approach could be used for synthesizing 2-(4-Ethylphenyl)propanoic acid, starting with an appropriate substituted phenylacetic acid and modifying the side chain accordingly.

Molecular Structure Analysis

The molecular structure of phenylpropanoic acids is characterized by the presence of aromatic interactions and possible intramolecular hydrogen bonding. For example, the crystal structure of a related compound is stabilized through intramolecular N-H⋯O and O-H⋯O interactions . These structural features are important as they can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

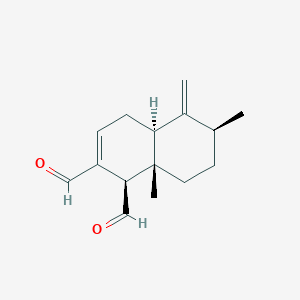

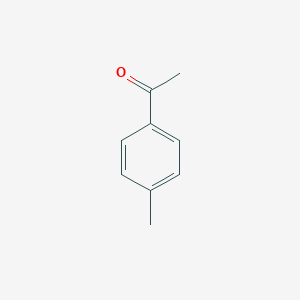

Phenylpropanoic acids can undergo various chemical reactions, including decarboxylation and enantioseparation. The asymmetric decarboxylation of a related compound, 2-ethyl-2-(4-methylphenyl)-propane-1,3-dioic acid, was studied in cholesteric liquid crystals . Enantioseparation of isomeric 2-(methylphenyl)propanoic acids has been achieved using countercurrent chromatography, indicating that chiral separation techniques could be applicable to 2-(4-Ethylphenyl)propanoic acid as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpropanoic acids can be deduced from their molecular structure and intermolecular interactions. The presence of substituents on the phenyl ring can affect the compound's solubility, boiling point, and melting point. For example, the inclusion complexes of 2-(methylphenyl)propanoic acids with cyclodextrins have been studied, showing that substituent positions significantly affect enantiorecognition . This suggests that the physical properties of 2-(4-Ethylphenyl)propanoic acid could also be influenced by the ethyl group's position on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

2-(4-Ethylphenyl)propansäure: , auch bekannt als 4-Ethyl-α-methylbenzenessigsäure oder p-Ethylhydratropinsäure, ist eine chemische Verbindung mit der Formel C11H14O2. Sie gehört zur Klasse der nicht-steroidalen Antirheumatika (NSAIDs) und hat eine Vielzahl potenzieller Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie einige einzigartige Anwendungen, die jeweils in einem eigenen Abschnitt näher erläutert werden:

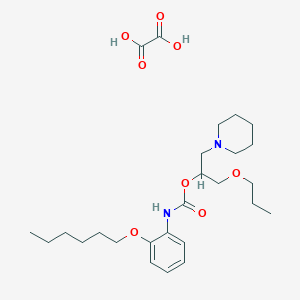

Synthese von dreifach wirkenden PPAR-Agonisten

Es wurden Untersuchungen an Derivaten der This compound durchgeführt, um dreifach wirkende PPARα-, -γ- und -δ-Agonisten zu entwickeln und zu synthetisieren, d. h. Verbindungen, die möglicherweise eine Reihe von Stoffwechselstörungen behandeln könnten .

Veresterungsstudien

Die Verbindung kann in Studien verwendet werden, die sich auf Veresterungsprozesse konzentrieren, die für die Herstellung von Estern, die in Duftstoffen, Aromen und Industriechemikalien verwendet werden, von entscheidender Bedeutung sind .

Safety and Hazards

Safety information for “2-(4-Ethylphenyl)propanoic acid” indicates that it should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Wirkmechanismus

Biochemical Pathways

It is known that certain metabolites, such as p-cresol sulfate and 4-ethylphenyl sulfate, are associated with aromatic amino acid fermentation by a range of commensal bacteria . These metabolites may enter the bloodstream, pass the blood-brain barrier, and affect microglial cells in the central nervous system .

Eigenschaften

IUPAC Name |

2-(4-ethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMCZELQCNPMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3585-52-2 | |

| Record name | 2-(4-Ethylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-ethylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-ETHYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TM57OUE60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

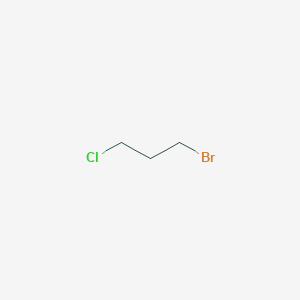

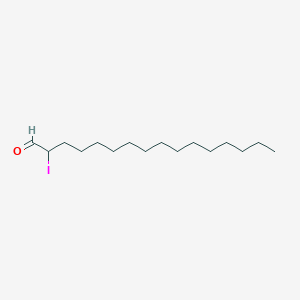

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

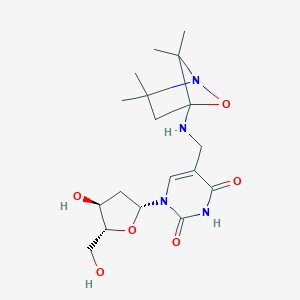

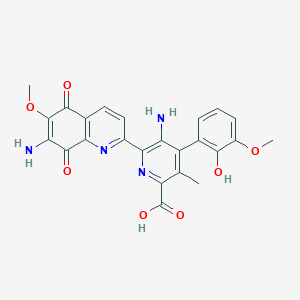

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B140269.png)